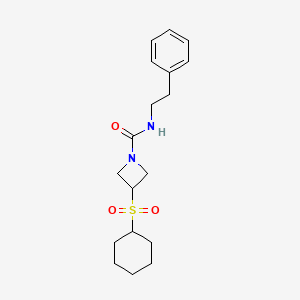

3-(cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide, also known as CX-516, is a potent and selective positive allosteric modulator of AMPA receptors. It is a compound that has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia.

Scientific Research Applications

Supramolecular Chemistry Applications

Sulfonyl groups play a crucial role in the self-assembly behavior of certain compounds, such as benzene-1,3,5-tricarboxamides (BTAs), which are utilized in nanotechnology, polymer processing, and biomedical applications due to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding (Cantekin, de Greef, & Palmans, 2012).

Pharmacological Applications

Sulfonyl compounds are significant in medicinal chemistry, serving as bacteriostatic antibiotics, diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their versatility allows for their use in treating a wide range of conditions, including bacterial infections, glaucoma, inflammation, and epilepsy (Gulcin & Taslimi, 2018).

Antiviral and Anticancer Applications

Sulfonyl-containing compounds, such as indolylarylsulfones, have been studied for their potent inhibitory activity against human immunodeficiency virus type 1 (HIV-1) and their potential as anticancer agents. This highlights the therapeutic potential of sulfonyl compounds in the treatment of AIDS and related infections (Famiglini & Silvestri, 2018).

Environmental and Safety Applications

The environmental degradation and safety of sulfonyl-containing polyfluoroalkyl chemicals have been reviewed, emphasizing the need to understand their fate and effects in the environment due to their persistence and potential toxicity (Liu & Avendaño, 2013).

Biochemical Research

Sulfonyl groups are integral to the chemical modification of D-glucans, which can enhance their solubility and biological activities, such as antioxidation and anticoagulation. This indicates the importance of sulfonyl groups in modifying biological macromolecules for therapeutic applications (Kagimura et al., 2015).

properties

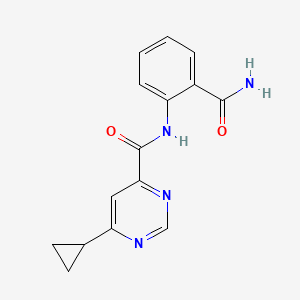

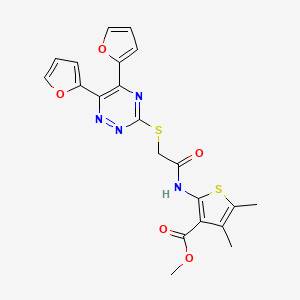

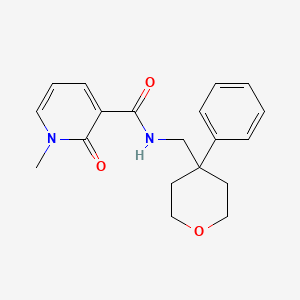

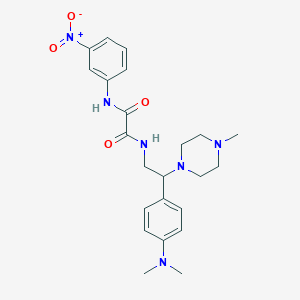

IUPAC Name |

3-cyclohexylsulfonyl-N-(2-phenylethyl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c21-18(19-12-11-15-7-3-1-4-8-15)20-13-17(14-20)24(22,23)16-9-5-2-6-10-16/h1,3-4,7-8,16-17H,2,5-6,9-14H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNMUBKALCEJDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol](/img/structure/B2400857.png)

![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2400863.png)

![8-(2-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400868.png)